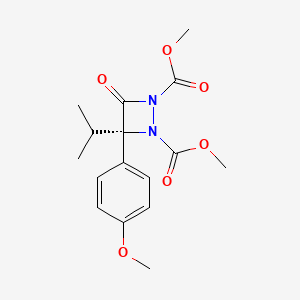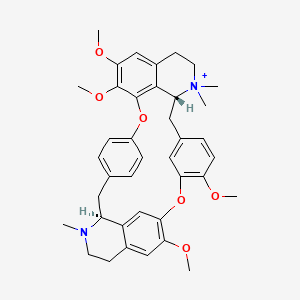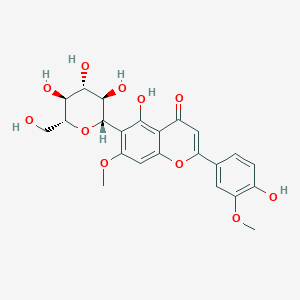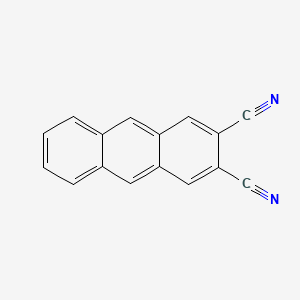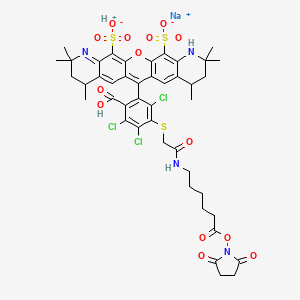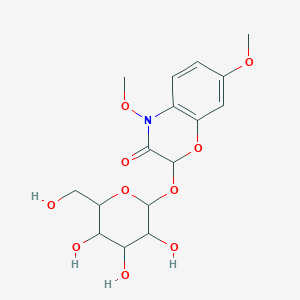
HDMBOA-Glc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HDMBOA-Glc is a natural product found in Zea mays and Triticum aestivum with data available.
Applications De Recherche Scientifique
Induced Accumulation and Biological Role
HDMBOA-Glc is a compound induced in maize leaves by various treatments, including CuCl2, chitopentaose, penta-N-acetylchitopentaose, or jasmonic acid. This accumulation is associated with a decrease in DIMBOA-Glc levels. The induction process involves conversion through methylation, with jasmonic acid playing a pivotal role as a signal transducer. Notably, the accumulation of HDMBOA-Glc can be suppressed by certain inhibitors, illustrating a complex interplay in its biosynthesis and regulation (Oikawa et al., 2001).
Role in Aphid Resistance
HDMBOA-Glc levels in maize have been linked to aphid resistance. High levels of HDMBOA-Glc, along with low levels of DIMBOA-Glc, contribute to plant aphid defense through toxicity and reduced callose deposition, a defense response. This variation in HDMBOA-Glc production is attributed to a transposon insertion that impacts O-methyltransferases, highlighting the genetic basis of natural variation in plant defense mechanisms against herbivory (Meihls et al., 2013).
Impact on Plant Development and Defense
The content of HDMBOA-Glc varies with plant age and organ, impacting its role in plant resistance to pests like aphids. It's most prominent in roots and older leaves, suggesting a dynamic role in the plant's lifecycle. Additionally, its presence in maize influences the survival and fecundity of pests like Metopolophium dirhodum, indicating its importance in plant defense strategies (Cambier et al., 2000; Cambier et al., 2001).
Response to Biotic Stresses
Biotic stresses, such as fungal infection or insect feeding, lead to increased levels of HDMBOA-Glc in maize leaves. This response is part of a broader ecological relevance, where the conversion of DIMBOA-Glc into HDMBOA-Glc plays a vital role in plant defense, showcasing the compound's significance in the plant's adaptive response mechanisms (Oikawa et al., 2004).
Implications for Plant Toxin Management
Herbivores like the western corn rootworm can accumulate and manage plant toxins such as HDMBOA-Glc for their protection against predators and pathogens. This ability illustrates the intricate relationships at multiple trophic levels, revealing the compound's role beyond the plant itself and its implications for agricultural pest management (Robert et al., 2017).
Genetic Basis of HDMBOA-Glc Production
Studies have shown that specific genes and genetic variations, like the transposon insertion in maize lines, significantly influence HDMBOA-Glc production. This genetic control underscores the compound's importance in plant defense and the potential for targeted breeding or genetic modification to enhance crop resistance to pests (Li et al., 2018; Mijares et al., 2013).
Propriétés
Numéro CAS |
113565-33-6 |
|---|---|
Nom du produit |
HDMBOA-Glc |
Formule moléculaire |
C16H21NO10 |
Poids moléculaire |
387.34 g/mol |
Nom IUPAC |
4,7-dimethoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H21NO10/c1-23-7-3-4-8-9(5-7)25-16(14(22)17(8)24-2)27-15-13(21)12(20)11(19)10(6-18)26-15/h3-5,10-13,15-16,18-21H,6H2,1-2H3 |
Clé InChI |
UOASSFRPBORTCT-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)OC |
SMILES canonique |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)OC |
melting_point |
143-145°C |
Description physique |
Solid |
Synonymes |
2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside HDMBOA-Glc |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



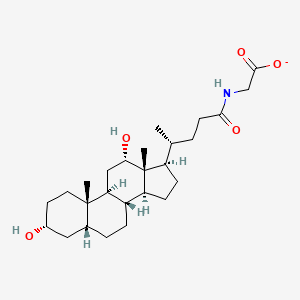
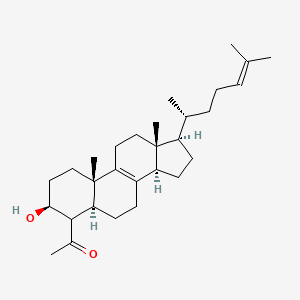
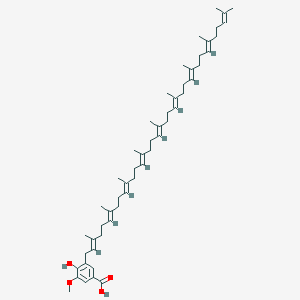
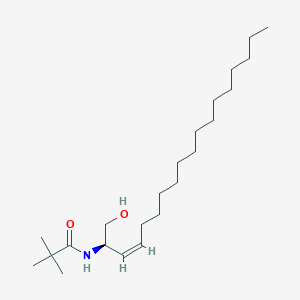
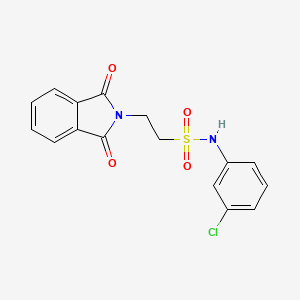
![3-[(2-chlorophenyl)methyl]-N-(2-fluorophenyl)-5-methyl-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1263196.png)

![ethyl 4-{[(2E)-2-(3-methylbenzylidene)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B1263198.png)

